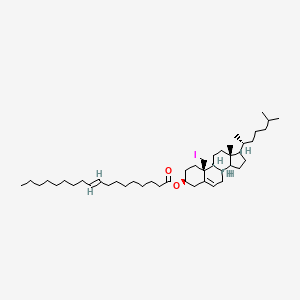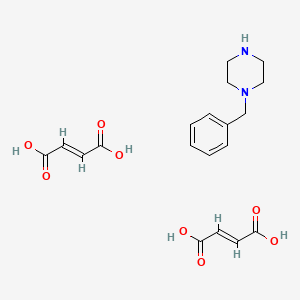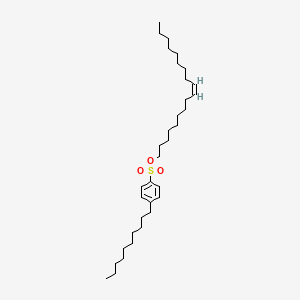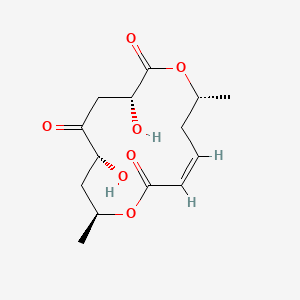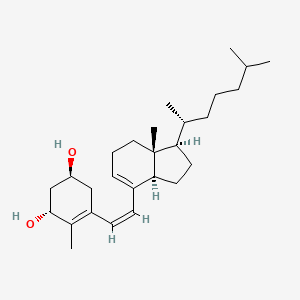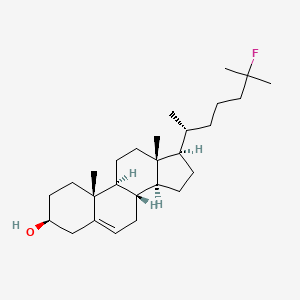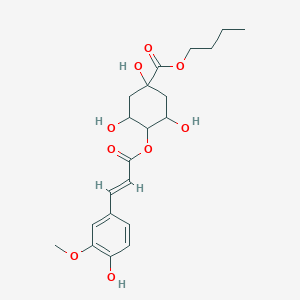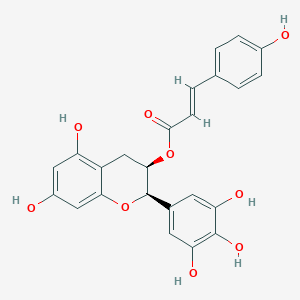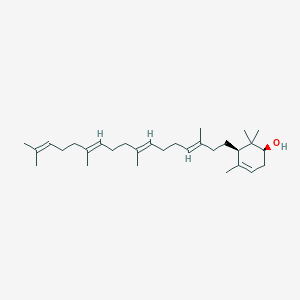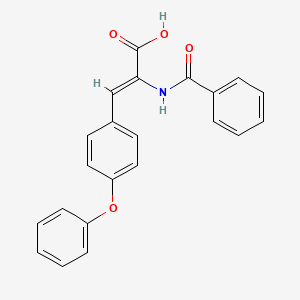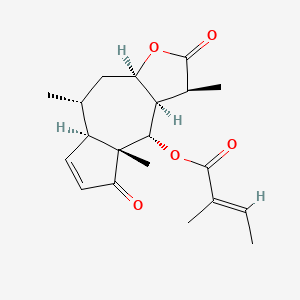
Microhélénine C
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microhelenin C has a wide range of scientific research applications. It is primarily studied for its antitumor properties, showing significant inhibitory effects on the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer . Additionally, Microhelenin C is used in research related to its anti-inflammatory and antiproliferative effects . Its applications extend to chemistry, biology, medicine, and industry, where it is used to study various biological pathways and mechanisms .
Mécanisme D'action
Target of Action
Microhelenin C is a sesquiterpene lactone . Its primary target is NF-κB , a transcription factor that plays a key role in inflammation and cancer . By inhibiting the activity of NF-κB, Microhelenin C can exert significant effects on cellular processes related to these conditions .
Mode of Action
Microhelenin C interacts with its target, NF-κB, by binding to it and inhibiting its activity . This interaction results in a decrease in the transcriptional activity of NF-κB, thereby reducing the expression of genes that are regulated by this transcription factor . These genes are often involved in processes related to inflammation and cancer, so their downregulation can have significant effects on these conditions .
Biochemical Pathways
The inhibition of NF-κB by Microhelenin C affects several biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammation, and cell proliferation . Therefore, its inhibition can affect these processes and their downstream effects. For instance, the JAK/STAT signaling pathway, which plays a crucial role in inflammation and cell proliferation, can be affected .
Pharmacokinetics
Its molecular weight (34642) and molecular formula (C20H26O5) suggest that it may have good bioavailability
Result of Action
The inhibition of NF-κB by Microhelenin C leads to a decrease in the expression of genes involved in inflammation and cancer . This can result in a reduction in inflammation and a decrease in the proliferation of cancer cells . Therefore, Microhelenin C has significant antitumor activity .
Analyse Biochimique
Biochemical Properties
Microhelenin C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Microhelenin C has been shown to inhibit the activity of the transcription factor NF-κB, which is pivotal in regulating immune response and inflammation . Additionally, it interacts with proteins involved in the JAK/STAT signaling pathway, thereby modulating inflammatory responses . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Cellular Effects
Microhelenin C exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells . Furthermore, Microhelenin C modulates cell signaling pathways, including the JAK/STAT pathway, which is crucial for cell growth and immune response . The compound also affects gene expression by downregulating pro-inflammatory cytokines and chemokines, thereby reducing inflammation . These cellular effects underscore the therapeutic potential of Microhelenin C in treating cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, Microhelenin C exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor involved in the expression of genes related to inflammation and cell survival . Additionally, Microhelenin C modulates the JAK/STAT signaling pathway by inhibiting the phosphorylation of JAK1/2 and STAT1/3, thereby reducing the production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Microhelenin C have been observed to change over time. The compound is relatively stable when stored at 4°C, but its stability decreases at higher temperatures . Over time, Microhelenin C can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to Microhelenin C can result in sustained inhibition of cell proliferation and inflammation . These findings emphasize the importance of proper storage conditions to maintain the compound’s stability and efficacy.
Dosage Effects in Animal Models
The effects of Microhelenin C vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, Microhelenin C can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Microhelenin C is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the pentose phosphate pathway . These interactions can lead to changes in metabolite levels, further influencing cellular function and metabolism.
Transport and Distribution
Within cells and tissues, Microhelenin C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. For instance, Microhelenin C’s interaction with microtubules plays a role in its intracellular transport and distribution .
Subcellular Localization
Microhelenin C’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Additionally, Microhelenin C can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic potential.
Méthodes De Préparation
La microhélénine C peut être isolée de Helenium microcephalum . Les voies de synthèse et les conditions réactionnelles de la this compound ne sont pas largement documentées dans la littérature. Le composé est généralement obtenu par des procédés d'extraction et de purification à partir de sa source naturelle .
Analyse Des Réactions Chimiques
La microhélénine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. Elle est principalement étudiée pour ses propriétés antitumorales, montrant des effets inhibiteurs significatifs sur l'activité de NF-κB, un facteur de transcription qui joue un rôle clé dans l'inflammation et le cancer . De plus, la this compound est utilisée dans la recherche liée à ses effets anti-inflammatoires et antiprolifératifs . Ses applications s'étendent à la chimie, à la biologie, à la médecine et à l'industrie, où elle est utilisée pour étudier diverses voies et mécanismes biologiques .
Mécanisme d'action
La this compound exerce ses effets en inhibant l'activité de NF-κB, un facteur de transcription impliqué dans l'inflammation et le cancer . Cette inhibition conduit à la suppression de diverses voies inflammatoires et liées au cancer, faisant de la this compound un agent thérapeutique potentiel pour ces affections .
Comparaison Avec Des Composés Similaires
La microhélénine C est similaire à d'autres lactones sesquiterpéniques telles que la bréviline A, l'arnicolide C et l'arnicolide D . Ces composés présentent également des propriétés antitumorales et anti-inflammatoires. La this compound est unique en raison de ses effets inhibiteurs spécifiques sur NF-κB, ce qui la distingue d'autres composés similaires .
Propriétés
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-YFVRYKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306767 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63569-07-3 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microhelenin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Microhelenin C in reducing inflammation, and how does it affect cellular processes?
A1: [] Microhelenin C, a sesquiterpene lactone found in Centipeda minima extract (CMX), exhibits anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway plays a crucial role in mediating inflammatory responses triggered by cytokines such as IL-6 and IFN-γ. Specifically, Microhelenin C suppresses the phosphorylation of JAK1/2 and STAT1/3, effectively reducing the production of pro-inflammatory cytokines in macrophages. [] Moreover, in keratinocytes, Microhelenin C downregulates chemokine expression and inhibits cell proliferation induced by IL-6 and IFN-γ, further contributing to its anti-inflammatory effects. These findings suggest that Microhelenin C's ability to modulate the JAK/STAT pathway underlies its therapeutic potential for inflammatory skin conditions like psoriasis.
Q2: What other compounds are found alongside Microhelenin C in Helenium donianum, and how was Microhelenin C's structure determined?
A2: Besides Microhelenin C, Helenium donianum contains various other guaianolides like tenulin linifolin A, helenalin, its angelate, and 11α, 13-dihydrohelenalin senecioate. Additionally, two isomeric guaianolide glucosides and a lavandulol glucoside were also isolated. [] The structure of Microhelenin C, along with the other isolated compounds, was elucidated using high-field ¹H-NMR spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for structural characterization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
